N1-ethyl-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
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Description
N1-ethyl-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide, commonly known as EIPICO 1404, is a novel compound that has been synthesized for scientific research purposes. It belongs to the class of oxalamide derivatives and has shown promising results in various studies.
Scientific Research Applications
Ethylene Glycol Poisoning Treatment
- Research on 4-Methylpyrazole, a strong inhibitor of alcohol dehydrogenase, suggests its potential in treating acute ethylene glycol or methanol intoxication. Its efficacy and safety have been evaluated in cases of accidental intoxication, showing promise as a therapeutic alternative before the onset of severe symptoms (Baud et al., 1986).
Diuretic Effects of Etozolin
- Etozolin, characterized by the enhancement of renal elimination of water and solutes, has been studied for its diuretic effects in subjects with normal renal function. Its application demonstrates significant increases in the elimination of various electrolytes, indicating its utility in treating conditions requiring diuresis (Scheitza, 1977).
Pharmacogenetics in Cancer Treatment
- A study focused on the pharmacogenetic profiling of patients with advanced colorectal cancer treated with FOLFOX-4 chemotherapy. It examined the association between genetic polymorphisms and clinical outcomes, highlighting the importance of genetic factors in optimizing treatment strategies (Ruzzo et al., 2007).
Ethylene Glycol Metabolism Inhibition
- Fomepizole, known for inhibiting ethylene glycol metabolism, has been highlighted as an effective treatment in cases of poisoning, reducing the need for interventions like hemodialysis. Studies emphasize its role in managing toxic exposures and preventing severe outcomes (Sivilotti et al., 2000).
properties
IUPAC Name |
N-ethyl-N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N5O2/c1-4-21-19(26)20(27)22-14-18(25-11-9-23(2)10-12-25)15-5-6-17-16(13-15)7-8-24(17)3/h5-6,13,18H,4,7-12,14H2,1-3H3,(H,21,26)(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJGJUSNQLORDPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NCC(C1=CC2=C(C=C1)N(CC2)C)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-ethyl-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide |
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